molecular formula C16H14ClNO B094017 Famotine CAS No. 18429-78-2

Famotine

カタログ番号: B094017
CAS番号: 18429-78-2
分子量: 271.74 g/mol
InChIキー: YHDHSSBAHPSMPM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

類似化合物との比較

生物活性

Famotidine is a histamine H2 receptor antagonist primarily used to treat conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers. Its biological activity extends beyond gastric acid suppression, with emerging research indicating potential therapeutic roles in various diseases, including COVID-19. This article provides a comprehensive overview of the biological activity of famotidine, supported by data tables, case studies, and detailed research findings.

Famotidine functions as a competitive antagonist at the H2 receptors located on the basolateral membrane of gastric parietal cells. By blocking histamine's action, famotidine effectively reduces gastric acid secretion, both in terms of volume and acidity. The drug has been shown to inhibit basal and nocturnal gastric acid secretion while also mitigating secretion triggered by food and other stimulants .

Key Pharmacological Properties:

  • Kd (dissociation constant): 14 nM
  • IC50 (half maximal inhibitory concentration): 33 nM
  • Reduction in basal receptor activity: 75%
  • Effect on Gs-mediated pathways: Inhibitory
  • Partial agonist activity on β-arrestin recruitment: EC50 = 105 nM .

Anti-inflammatory Effects

Recent studies have highlighted famotidine's role in modulating inflammatory responses. Research indicates that famotidine activates the vagus nerve inflammatory reflex, which inhibits cytokine release through the α7 nicotinic acetylcholine receptor. This mechanism has shown promise in reducing inflammation associated with conditions such as sepsis and COVID-19 .

Table 1: Summary of Famotidine's Anti-inflammatory Effects

Study ReferenceModelFindings
Mouse model of cytokine stormReduced TNF-α and IL-6 levels; improved survival
COVID-19 patientsMarked improvement in inflammatory markers
LPS-induced inflammationDose-dependent reduction in serum cytokines

Clinical Outcomes in COVID-19

The application of famotidine in treating COVID-19 has garnered attention, with several studies reporting its effects on clinical outcomes. A retrospective analysis indicated that famotidine use was associated with significant reductions in in-hospital mortality and intubation rates among hospitalized patients with COVID-19 .

Case Studies:

  • High-Dose Famotidine Use:
    • A series involving ten outpatients reported marked symptom improvement within 24 hours of starting high-dose famotidine (80 mg three times daily) for COVID-19 symptoms .
    • Patients experienced significant improvements in symptom scores and oxygen saturation levels.
  • Retrospective Cohort Studies:
    • Patients treated with famotidine showed lower mortality rates compared to those who did not receive the drug, with an odds ratio of 0.366 for in-hospital mortality .

Table 2: Clinical Outcomes Associated with Famotidine in COVID-19 Patients

Outcome MeasureFamotidine Group (%)Control Group (%)
In-hospital death14.526.0
Intubation21.732.1
Composite (death/intubation)7.213.8

Limitations and Future Directions

Despite promising findings, the evidence supporting famotidine's efficacy in COVID-19 remains mixed. Some randomized controlled trials have not demonstrated statistically significant improvements in symptom resolution compared to placebo . Further research is necessary to elucidate the mechanisms underlying famotidine's effects and to confirm its clinical benefits across diverse patient populations.

特性

IUPAC Name

1-[(4-chlorophenoxy)methyl]-3,4-dihydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO/c17-13-5-7-14(8-6-13)19-11-16-15-4-2-1-3-12(15)9-10-18-16/h1-8H,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHDHSSBAHPSMPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(C2=CC=CC=C21)COC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90171556
Record name Famotine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90171556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18429-78-2
Record name Famotine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018429782
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Famotine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90171556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FAMOTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ6B3W3NWD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Famotine
Reactant of Route 2
Reactant of Route 2
Famotine
Reactant of Route 3
Reactant of Route 3
Famotine
Reactant of Route 4
Famotine
Reactant of Route 5
Famotine
Reactant of Route 6
Famotine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。